Enzyme Selectivity Profile: Z-Arg-Arg-pNA vs. Z-Phe-Arg-pNA
Z-Arg-Arg-pNA demonstrates restricted cleavage to cathepsin B, whereas Z-Phe-Arg-pNA is broadly cleaved by cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . This differential selectivity is rooted in the P2 Arg residue of Z-Arg-Arg-pNA, which engages in a hydrogen bond with Glu245 in the cathepsin B S2 subsite—a structural interaction that contributes approximately 1.8 kcal/mol to transition state stabilization in the protonated state [1]. Mutation of Glu245 to Gln results in a 16-fold decrease in kcat for Z-Arg-Arg-pNA hydrolysis without affecting Km, confirming the specificity-conferring role of this interaction [1].
| Evidence Dimension | Enzyme selectivity profile (number of target proteases cleaving substrate) |
|---|---|
| Target Compound Data | Primarily cathepsin B; selective cleavage confirmed by structural and mutational analysis |
| Comparator Or Baseline | Z-Phe-Arg-pNA: Cleaved by cathepsins B, K, L, S, papain, trypsin, and plasma kallikrein |
| Quantified Difference | Z-Phe-Arg-pNA targets ≥7 proteases; Z-Arg-Arg-pNA shows restricted specificity to cathepsin B; 16-fold kcat reduction upon Glu245 mutation confirms Arg-specific recognition |
| Conditions | Enzymatic assays with purified recombinant cathepsin B and site-directed mutants; substrate concentrations per standard kinetic protocols |
Why This Matters
In complex biological samples containing multiple cysteine and serine proteases, Z-Arg-Arg-pNA yields cathepsin B-attributable signal with reduced off-target interference, whereas Z-Phe-Arg-pNA produces ambiguous, multi-enzyme composite signals requiring additional controls or inhibitor panels for interpretation.
- [1] Hasnain, S., Hirama, T., Huber, C. P., Mason, P., & Mort, J. S. (1993). Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization. Journal of Biological Chemistry, 268(1), 235-240. View Source
